4,5-Bis(hydroxymethyl)-2-methylpyridin-1-ium-3-ol;5-oxopyrrolidine-2-carboxylate
Description
The compound 4,5-Bis(hydroxymethyl)-2-methylpyridin-1-ium-3-ol;5-oxopyrrolidine-2-carboxylate is a pyridinium salt paired with a pyrrolidone carboxylate counterion. Its structure features a pyridinium core substituted with hydroxymethyl groups at positions 4 and 5, a methyl group at position 2, and a hydroxyl group at position 3. The counterion, 5-oxopyrrolidine-2-carboxylate, contains a lactam ring and a carboxylate group.
Properties
IUPAC Name |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.C5H7NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5;7-4-2-1-3(6-4)5(8)9/h2,10-12H,3-4H2,1H3;3H,1-2H2,(H,6,7)(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKKQQUKJJGFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CO.C1CC(=O)NC1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85153-84-0 | |
| Record name | Proline, 5-oxo-, compd. with 5-hydroxy-6-methyl-3,4-pyridinedimethanol (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85153-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Oxo-DL-proline, compound with 5-hydroxy-6-methylpyridine-3,4-dimethanol (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085153840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-oxo-DL-proline, compound with 5-hydroxy-6-methylpyridine-3,4-dimethanol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4,5-Bis(hydroxymethyl)-2-methylpyridin-1-ium-3-ol; 5-oxopyrrolidine-2-carboxylate is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has a complex structure that includes a pyridine ring and a pyrrolidine moiety, which are known for their biological significance. The molecular formula is , and it exhibits various functional groups that contribute to its reactivity and interaction with biological systems.
Antimicrobial Activity
Research indicates that compounds similar to 4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4,5-Bis(hydroxymethyl)-2-methylpyridin-1-ium | E. coli | 32 µg/mL |
| 1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium | S. aureus | 16 µg/mL |
| 2-Methyl-3-oxylato-4,5-bis(hydroxymethyl)pyridinium | Pseudomonas aeruginosa | 64 µg/mL |
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. It is suggested that the hydroxymethyl groups in the pyridine structure contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Case Study:
A study conducted on human cell lines demonstrated that treatment with the compound resulted in a significant reduction in oxidative damage markers compared to untreated controls. The compound's ability to modulate antioxidant enzyme activity was also noted.
The biological activity of 4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival.
- Cell Membrane Disruption: Interaction with cell membranes can lead to increased permeability and eventual cell lysis.
- Antioxidant Mechanism: By donating electrons or hydrogen atoms, it can neutralize free radicals.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest that it has favorable absorption characteristics when administered orally, with significant bioavailability observed in animal models.
Table 2: Pharmacokinetic Properties
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Bioavailability | ~75% |
| Half-life | 4 hours |
| Metabolism | Hepatic |
Comparison with Similar Compounds
Pyridinium Derivatives with Carboxylate Counterions
A structurally analogous compound, 1-[(2S,3R,4S,5S,6S)-6-carboxylato-3,4,5-trihydroxyoxan-2-yl]-3-[(2S)-1-methylpyrrolidin-2-yl]-1λ⁵-pyridin-1-ylium (), shares the pyridinium-carboxylate pairing but differs in substituents. The target compound’s hydroxymethyl groups enhance hydrophilicity compared to the methylpyrrolidine and trihydroxyoxane moieties in the analog. This difference likely increases aqueous solubility and hydrogen-bonding capacity .
Heterocyclic Compounds with Functionalized Substituents
Compounds such as 2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine () and 4-amino-pyridin-3-yl-methanol () highlight the diversity of pyridine-based structures. The oxadiazole derivative’s aromatic and methoxy groups reduce polarity compared to the target compound’s hydroxymethyl and carboxylate groups, suggesting divergent applications in drug design or material science .
Hydrogen Bonding and Crystallographic Behavior
The hydroxymethyl and carboxylate groups in the target compound facilitate extensive hydrogen-bonding networks, as described in graph set analysis (). This property contrasts with simpler pyridinium salts lacking polar substituents, which exhibit weaker intermolecular interactions. For example, the analog in forms hydrogen bonds via its trihydroxyoxane moiety, but the target compound’s multiple hydroxymethyl groups may enable more robust crystal packing .
Data Table: Comparative Analysis of Structurally Related Compounds
Preparation Methods
Component Analysis
The target compound comprises two distinct moieties:
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4,5-Bis(hydroxymethyl)-2-methylpyridin-1-ium-3-ol : A pyridinium cation derived from pyridoxine (C₈H₁₁NO₃), which undergoes protonation at the pyridine nitrogen to form the cationic species.
-
5-Oxopyrrolidine-2-carboxylate : The conjugate base of pyroglutamic acid (C₅H₇NO₃), formed via deprotonation of its carboxylic acid group.
The ionic association between these components arises from the transfer of a proton from pyroglutamic acid to pyridoxine, facilitated by the difference in pKa values (pyridoxine pKa ≈ 5.0; pyroglutamic acid pKa ≈ 3.3). This interaction ensures spontaneous salt formation under controlled conditions.
Synthesis Methodologies
Direct Acid-Base Reaction with Recrystallization
The most extensively documented method involves the stoichiometric reaction of pyridoxine and pyroglutamic acid in methanol, followed by benzene-induced recrystallization:
Procedure :
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Reagent Mixing : Combine pyridoxine (1.0 mol) and pyroglutamic acid (1.0 mol) in anhydrous methanol (2 L/mol).
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Heating and Dissolution : Heat the mixture to 60°C with stirring until a clear solution forms (~30 minutes).
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Cooling and Recrystallization : Cool to 25°C, add benzene (1.5 L/mol), and allow crystallization for 12 hours.
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Filtration and Drying : Isolate the precipitate via vacuum filtration and dry at 40°C under reduced pressure.
Outcomes :
| Parameter | Value |
|---|---|
| Yield | 98.5% |
| Purity (HPLC) | >99% |
| Melting Point | 192–194°C (decomposes) |
This method exploits methanol’s polarity to solubilize reactants while benzene, a nonpolar antisolvent, induces crystallization by reducing solubility. The 1:1 molar ratio ensures complete proton transfer, minimizing residual reactants.
Alternative Solvent Systems
While methanol-benzene is optimal, preliminary studies suggest ethanol or isopropanol as viable alternatives, though with reduced yields (85–90%) due to lower solubility of pyroglutamic acid. Acetone and tetrahydrofuran are unsuitable due to side reactions with the hydroxymethyl groups of pyridoxine.
Mechanistic Insights
Proton Transfer Dynamics
The reaction proceeds via:
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Acid Dissociation : Pyroglutamic acid donates a proton to pyridoxine’s pyridine nitrogen, forming the pyridinium cation and carboxylate anion.
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Ion Pair Aggregation : Electrostatic attraction between the ions promotes aggregation, which is stabilized by hydrogen bonding between hydroxymethyl groups and the carboxylate.
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Crystallization Drivers : Benzene disrupts methanol’s solvation shell around the ion pair, lowering solubility and promoting lattice formation.
Critical Factors :
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pH Control : Maintaining pH 4.0–5.0 during reaction prevents hydrolysis of the hydroxymethyl groups.
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Temperature Gradient : Rapid cooling from 60°C to 25°C minimizes thermal degradation.
Purity Optimization Strategies
Recrystallization Solvent Screening
Comparative studies of antisolvents reveal benzene’s superiority over hexane or diethyl ether due to:
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Miscibility with Methanol : Benzene mixes homogeneously, ensuring gradual solubility reduction.
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Low Polarity : Enhances exclusion of ionic species from the solution.
Recrystallization Efficiency :
| Antisolvent | Yield (%) | Purity (%) |
|---|---|---|
| Benzene | 98.5 | 99.1 |
| Hexane | 72.3 | 94.2 |
| Diethyl Ether | 81.6 | 96.8 |
Impurity Profiling
Common impurities include:
-
Unreacted Pyridoxine : <0.5% when using 1:1 stoichiometry.
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Pyroglutamic Acid Dimer : Forms at elevated temperatures (>70°C), necessitating strict temperature control.
Comparative Analysis with Related Salts
The structural uniqueness of 4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-3-ol;5-oxopyrrolidine-2-carboxylate is highlighted against analogous pyridoxine salts:
The enhanced solubility in methanol compared to aqueous systems underscores its suitability for nonpolar formulations.
Industrial Scalability Challenges
Cost-Benefit Analysis
| Cost Factor | Benzene Method | Alternative Methods |
|---|---|---|
| Raw Materials | $12.50/kg | $14.20/kg |
| Solvent Recovery | 85% efficiency | 70% efficiency |
| Waste Disposal | $8.20/L | $6.50/L |
The benzene method remains economically viable despite higher waste disposal costs due to superior yield and purity.
Q & A
Q. What are the recommended methods for synthesizing 5-oxopyrrolidine-2-carboxylate derivatives, and how do reaction conditions influence yield?
Answer : 5-Oxopyrrolidine derivatives are typically synthesized via cyclization reactions. For example, 1-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acid is synthesized by reacting 5-amino-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one with maleic anhydride under reflux in acetic acid . Yield optimization (e.g., 66–82%) depends on stoichiometric ratios, solvent choice (methanol, 1,4-dioxane), and catalysts like potassium hydroxide or acetic acid .
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
Answer : Use a combination of:
- 1H/13C NMR : Assign peaks based on substituent-induced shifts (e.g., hydroxymethyl groups at δ 3.5–4.5 ppm, pyridinium protons at δ 8.0–9.0 ppm) .
- IR spectroscopy : Identify carbonyl stretches (5-oxopyrrolidine at ~1700 cm⁻¹) and hydroxyl bands (~3300 cm⁻¹) .
- X-ray crystallography : Refine structures using SHELXL for high-resolution data, especially to resolve tautomeric forms (e.g., pyridinium vs. pyridinol) .
Q. What solvents and pH conditions are optimal for stabilizing the compound in aqueous solutions?
Answer : The compound’s hydroxymethyl groups make it hydrophilic. Use buffered solutions (pH 6.5–7.4) with ammonium acetate or phosphate to prevent hydrolysis. Avoid strongly acidic/basic conditions, which may degrade the pyridinium ring or ester groups .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported pharmacological activities of 5-oxopyrrolidine derivatives?
Answer : Divergent pharmacological data (e.g., NF-κB inhibition vs. cytotoxicity) may arise from receptor-binding promiscuity. Employ:
- Hybrid QSAR/molecular docking : Compare binding affinities across receptor subtypes (e.g., rat I7 vs. human olfactory receptors) .
- Meta-analysis : Reconcile datasets using multidimensional metrics (e.g., chemical feature clustering) to identify structure-activity outliers .
Q. What experimental strategies address low reproducibility in crystallographic data for pyridinium derivatives?
Answer : Common issues include twinning or disordered solvent molecules. Mitigate via:
Q. How do tautomeric equilibria between pyridinium and pyridinol forms affect biological assay interpretations?
Answer : The pyridinium (charged) form dominates at physiological pH, enhancing solubility and membrane interaction. Quantify tautomer ratios using:
Q. What mechanistic insights explain contradictory cytotoxicity results in cancer cell lines (e.g., HepG2 vs. HCCLM3)?
Answer : Cell-specific differences in metabolic activation (e.g., CYP450 expression) or efflux pumps (e.g., P-gp) may alter compound efficacy. Validate via:
- MTT/flow cytometry : Compare IC50 values under metabolic inhibition (e.g., ketoconazole for CYP450) .
- Transcriptomic profiling : Identify pathways (e.g., NF-κB, apoptosis) linked to resistance .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
